N-(2-((6-ethylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-[(6-ethyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS2/c1-3-11-4-6-13-15(8-11)24-17(20-13)22-18-21-14-7-5-12(19-10(2)23)9-16(14)25-18/h4-9H,3H2,1-2H3,(H,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMIKRFWXRHQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(2-((6-ethylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide are the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
The compound acts as an inhibitor of the COX enzymes. By suppressing these enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators like thromboxane and prostaglandins.
Biochemical Pathways
The inhibition of COX enzymes disrupts the arachidonic acid pathway . This leads to a decrease in the production of prostaglandins and thromboxanes, which are key players in inflammation and pain signaling.
Result of Action
The inhibition of COX enzymes and the subsequent decrease in prostaglandin production result in anti-inflammatory effects . This makes the compound potentially useful in the treatment of conditions characterized by inflammation.
Biological Activity
N-(2-((6-ethylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by:
- Benzothiazole Core : This bicyclic structure is pivotal for its biological activity.
- Ethyl Substitution : The ethyl group at the 6-position alters the pharmacokinetic properties.
- Acetamide Group : This moiety is crucial for interaction with biological targets.
Research indicates that compounds containing the benzothiazole moiety often exhibit significant biological activities, particularly against various pathogens. The mechanism of action typically involves:
- Inhibition of Key Enzymes : For instance, benzothiazole derivatives have been shown to inhibit enzymes such as DprE1 in Mycobacterium tuberculosis, disrupting cell wall biosynthesis and leading to pathogen death.
- Anticonvulsant Activity : A study demonstrated that similar compounds exhibited anticonvulsant properties, with some derivatives showing ED50 values significantly lower than standard drugs like phenytoin and carbamazepine .
Anticonvulsant Activity
A series of studies have evaluated the anticonvulsant potential of this compound and its derivatives. Key findings include:
| Compound | ED50 (mg/kg) | Protective Index |
|---|---|---|
| 5b | 15.4 | 20.7 |
| 5q | 18.6 | 34.9 |
| Phenytoin | 6.9 | - |
| Carbamazepine | 8.1 | - |
These results indicate that certain derivatives possess a protective index approximately fourfold higher than standard anticonvulsants, suggesting a promising therapeutic profile .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds within the benzothiazole family have been reported to exhibit activity against various bacterial strains, including Mycobacterium tuberculosis. The inhibition of DprE1 enzyme is a notable mechanism through which these compounds exert their effects.
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical and preclinical settings:
- Mycobacterial Infections : Inhibitors targeting DprE1 have shown promise in treating tuberculosis, with specific derivatives demonstrating significant bactericidal activity.
- Neuroprotective Effects : Research indicates that certain benzothiazole derivatives may protect neuronal cells from excitotoxicity, further supporting their potential in treating neurological disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally similar benzothiazole derivatives from the evidence:
Key Observations :
- Lipophilicity: The ethyl group in the target compound enhances lipophilicity compared to polar substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) in analogs .
- Thermal Stability : Analogs with aryl substituents (e.g., 3f and 3h) exhibit higher melting points (~200–213°C), suggesting stronger crystal packing due to planar aromatic systems .
- Bioavailability : The acetamide group in all compounds facilitates hydrogen bonding with target proteins, a critical feature for kinase inhibition .
Anticancer Activity
- Target Compound : Hypothesized to inhibit VEGFR-2 (a kinase target in cancer therapy) based on structural similarity to 6d , which shows IC₅₀ = 0.28 µM against VEGFR-2 .
- Analog 3f : Demonstrated moderate cytotoxicity (IC₅₀ = 8.2 µM) against breast cancer (MCF-7) cells, attributed to electron-withdrawing -CF₃ and -CN groups enhancing target binding .
- Analog 6d: Exhibited potent antiproliferative activity (IC₅₀ = 1.6 µM) against hepatocellular carcinoma (HepG2) cells via apoptosis induction .
Enzyme Inhibition
- Thymidylate Synthase (TS) Inhibition: Benzothiazoles with electron-deficient substituents (e.g., -NO₂ in 6d) show enhanced TS inhibition, a mechanism critical for DNA synthesis disruption .
- Corrosion Inhibition: Simpler analogs like N-(6-aminobenzo[d]thiazol-2-yl)acetamide demonstrate 92% corrosion inhibition efficiency on mild steel, suggesting the acetamide group’s role in metal surface adsorption .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : Used to confirm molecular structure and detect impurities (e.g., residual starting materials or byproducts like dehalogenated species) .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates purity (96–98%) and molecular weight .
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks, as seen in analogous benzothiazole acetamides .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and identifies multiple spots (Rf values) for intermediates .
How can researchers optimize reaction conditions to improve yields in benzothiazole acetamide synthesis?
Advanced
Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance SN2 reactivity at 130°C, while ethanol/acetic acid mixtures facilitate condensation .
- Catalyst Use : Glacial acetic acid catalyzes Schiff base formation in condensation steps .
- Temperature Control : Reflux conditions (140°C) for acetylation minimize side reactions like hydrolysis .
- Computational Guidance : Quantum chemical calculations predict optimal reaction pathways, reducing trial-and-error experimentation (e.g., ICReDD’s reaction path search methods) .
How should researchers address contradictions in spectral data during structural elucidation?
Q. Advanced
- Impurity Profiling : Use LC-MS and preparative TLC to isolate byproducts (e.g., dehalogenated species with Rf 0.32 vs. product Rf 0.52) .
- Crystallographic Validation : X-ray diffraction resolves ambiguities in NMR assignments, such as distinguishing between gauche and anti conformers in adamantyl-substituted analogs .
- Isotopic Labeling : 13C-labeled intermediates (e.g., cyanobenzothiazoles) clarify reaction mechanisms and reduce spectral overlap .
What strategies are effective for designing benzothiazole-based derivatives with enhanced bioactivity?
Q. Advanced
- Scaffold Hybridization : Combine benzothiazole cores with hydrazone or indenopyrazolone moieties to modulate solubility and target binding .
- Functional Group Variation : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 6-position to enhance metabolic stability .
- Computational Docking : Molecular docking predicts interactions with biological targets (e.g., antimicrobial enzymes or cancer-related kinases) .
What role do intermolecular interactions play in the solid-state properties of benzothiazole acetamides?
Q. Advanced
- Hydrogen Bonding : N–H⋯N and C–H⋯O bonds stabilize crystal dimers, as observed in X-ray structures of 2-adamantyl analogs .
- π-π Stacking : Aromatic benzothiazole rings align to form ribbons, influencing solubility and melting points .
- Sulfur-Sulfur Interactions : Non-classical S⋯S contacts (3.62 Å) contribute to crystal packing and mechanical stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
